Rottlerin discovery and natural source
Rottlerin discovery and natural source
An In-depth Technical Guide to Rottlerin: Discovery, Natural Source, and Experimental Analysis
Introduction
Rottlerin, also known as Mallotoxin, is a complex polyphenolic compound first identified for its activity as a selective inhibitor of Protein Kinase C delta (PKCδ).[1][2][3] It is a natural product derived from the Kamala tree, Mallotus philippensis, where it is the principal phloroglucinol constituent.[1] Initially lauded for its specificity, subsequent research has revealed that Rottlerin's biological effects are multifaceted, impacting a wide array of cellular signaling pathways, often independent of its action on PKCδ.[1][4] These activities include the induction of apoptosis and autophagy, modulation of cell proliferation and migration, and direct mitochondrial uncoupling.[1][2][5]
This technical guide provides a comprehensive overview of the discovery and natural sourcing of Rottlerin. It details quantitative data regarding its inhibitory activities and presents key experimental protocols for its isolation, purification, and biological characterization. Furthermore, it visualizes critical signaling pathways and experimental workflows to serve as a resource for researchers, scientists, and professionals in drug development.
Discovery and Natural Source
Rottlerin is a natural polyphenolic compound isolated from the mature fruits of the Mallotus philippensis tree.[6] This plant, also known as the Kamala tree, is an evergreen that grows in the tropical regions of India, the Philippines, Southeast Asia, and Australia.[4] The fruit of the tree, when ripe, is covered with a characteristic red powder composed of glandular hairs.[4][7] This powder is the primary source from which Rottlerin is extracted.[4] The IUPAC name for Rottlerin is (E)-1-[6-[(3-acetyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-5,7-dihydroxy-2,2-dimethylchromen-8-yl]-3-phenylprop-2-en-1-one, with a molecular formula of C₃₀H₂₈O₈ and a molecular weight of approximately 516.54 g/mol .[1][6]
While Rottlerin has been used in traditional Indian medicine for centuries, its modern scientific investigation and commercial production for laboratory use began in 1994, following a pivotal paper by Gschwendt et al.[8][9][10] This study reported that Rottlerin selectively inhibits PKCδ with a potency 5- to 30-fold stronger than its effect on other PKC isoforms.[1] This discovery positioned Rottlerin as a key pharmacological tool for studying PKCδ signaling. However, later studies revealed that Rottlerin also inhibits many other protein kinases and can uncouple mitochondrial respiration, leading to a more complex and nuanced understanding of its mechanism of action.[1][11]
Quantitative Data
The biological activity of Rottlerin has been quantified across numerous studies. The following tables summarize its inhibitory concentration (IC₅₀) against various protein kinases and its effects on the proliferation of different cancer cell lines.
Table 1: Rottlerin IC₅₀ Values for Protein Kinases
| Target Kinase | IC₅₀ Value (μM) | Source |
|---|---|---|
| Protein Kinase Cδ (PKCδ) | 3 - 6 | [2][3][12] |
| CaM Kinase III | 5.3 | [3] |
| Casein Kinase II (CKII) | 30 | [3] |
| Protein Kinase Cα (PKCα) | 30 | [2][3][12] |
| Protein Kinase Cγ (PKCγ) | 40 | [2][3][12] |
| Protein Kinase Cβ (PKCβ) | 42 | [2][3][12] |
| Protein Kinase A (PKA) | 78 | [3] |
| Protein Kinase Cη (PKCη) | 82 | [2][3][12] |
| Protein Kinase Cε, ζ | 80 - 100 |[2][3][12] |
Table 2: Effects of Rottlerin on Cancer Cell Proliferation and Apoptosis
| Cell Line | Cancer Type | Concentration (μM) | Time (h) | Effect | Source |
|---|---|---|---|---|---|
| U251 | Glioma | 2 - 4 | 48 | Induced apoptosis (14.0% - 22.1%) | [5] |
| SNB19 | Glioma | 4 | 48 | Induced apoptosis (from 6.3% to 14.2%) | [5] |
| PC3 | Prostate Cancer | 3 - 5 | 72 | ~70% - 90% growth inhibition | [13] |
| DU145 | Prostate Cancer | 3 - 5 | 72 | ~60% - 75% growth inhibition | [13] |
| Patu8988 | Pancreatic Cancer | 2 - 4 | 48 - 72 | ~45% - 80% growth inhibition | [14] |
| Panc1 | Pancreatic Cancer | 1 - 3 | 72 | ~30% - 75% growth inhibition | [14] |
| Patu8988 | Pancreatic Cancer | 4 | 48 | Increased apoptosis (17.1% to 28.5%) | [14] |
| Panc1 | Pancreatic Cancer | 3 | 48 | Increased apoptosis (12.8% to 31.5%) | [14] |
| SGC-7901, MGC-803 | Gastric Cancer | 2, 4, 8 | 24 | Dose-dependent cell cycle arrest and apoptosis |[11] |
Experimental Protocols
This section provides detailed methodologies for the isolation and analysis of Rottlerin and for assessing its biological effects in a laboratory setting.
Isolation and Purification of Rottlerin from Mallotus philippensis
This protocol is based on methods described in the literature for extracting Rottlerin from its natural source.[15][16]
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Preparation of Plant Material : The pericarp of M. philippensis fruit is dried and finely powdered.
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Initial Extraction : The powdered material is extracted with ethanol using a cold percolation method.
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Fractionation : The resulting ethanol extract is dissolved in water and then sequentially fractionated with hexane, chloroform, and n-butanol. The Rottlerin-containing fraction is primarily the chloroform one.
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Column Chromatography : The chloroform fraction is concentrated and subjected to column chromatographic separation.
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Elution : The column is eluted with an increasing gradient of ethyl acetate in petroleum ether.
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Purification and Characterization : Fractions containing Rottlerin are collected, combined, and further purified. The final product's identity and purity (>97%) are confirmed using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HR-MS), and HPLC.[15]
Cell Viability Assay (MTT/CTG)
This is a generalized protocol to assess the effect of Rottlerin on cell proliferation.[13][14]
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Cell Seeding : Seed cells (e.g., PC3, DU145) in a 96-well plate at a density of 6 x 10³ cells/well and allow them to attach overnight.
-
Treatment : Treat the cells with various concentrations of Rottlerin (e.g., 0, 1, 3, 5 µM) dissolved in the appropriate vehicle (typically DMSO).
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Incubation : Incubate the plates for desired time points (e.g., 48 and 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
Measurement :
-
For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at ~570 nm.
-
For CellTiter-Glo (CTG) Assay : Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence with a luminometer.
-
-
Data Analysis : Normalize the results to the vehicle-treated control group to determine the percentage of cell growth inhibition.
Apoptosis Analysis by Flow Cytometry
This protocol describes the detection of apoptosis using Annexin V/Propidium Iodide (PI) staining.[5][14]
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Cell Treatment : Culture cells in a 6-well plate and treat with different concentrations of Rottlerin for a specified duration (e.g., 48 hours).
-
Cell Harvesting : Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of cell cycle distribution following Rottlerin treatment.[5][11]
-
Cell Treatment : Seed cells (e.g., SGC-7901) at a density of 1x10⁶ cells/mL and treat with various concentrations of Rottlerin (e.g., 0, 2, 4, 8 µM) for 24 hours.[11]
-
Cell Fixation : Harvest the cells, wash with PBS, and fix them in 70% cold ethanol overnight at 4°C.[11]
-
Staining : Wash the fixed cells to remove ethanol and resuspend them in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL).[5][11]
-
Incubation : Incubate the cells in the dark for 30 minutes at 37°C.[11]
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
LC-MS/MS Method for Rottlerin Quantification in Plasma
This protocol is a highly sensitive method for quantifying Rottlerin in biological matrices, as detailed by Meena et al.[15][16]
-
Sample Preparation : To 45 µL of blank mouse plasma, spike 5 µL of the standard solution. Precipitate plasma proteins using acetonitrile. Chlorzoxazone can be used as a suitable internal standard (IS).
-
Chromatographic Separation :
-
Column : A suitable analytical column for reverse-phase chromatography.
-
Mobile Phase : Isocratic elution with 10 mM ammonium formate buffer and acetonitrile (5:95, v/v).
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 2 µL.
-
Total Run Time : 2.5 minutes.[16]
-
-
Mass Spectrometry Detection :
-
Mode : Selected Reaction Monitoring (SRM).
-
Transitions : Monitor the SRM transition pair of m/z 515.2 > 321.2 for Rottlerin and m/z 168.0 > 132.1 for the internal standard (Chlorzoxazone).[16]
-
-
Validation : The method should be validated according to USFDA guidelines for selectivity, sensitivity (LLOQ was found to be 1.9 ng/mL), linearity, accuracy, precision, and stability.[15][16]
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to Rottlerin research.
Caption: A flowchart detailing the extraction and purification of Rottlerin.
Caption: A typical workflow for assessing Rottlerin-induced apoptosis.
Caption: Rottlerin's modulation of cellular signaling pathways.
References
- 1. Rottlerin and Cancer: Novel Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rottlerin inhibits cell growth and invasion via down-regulation of Cdc20 in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor suppressive role of rottlerin in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
- 9. Rottlerin Inhibits ROS Formation and Prevents NFκB Activation in MCF-7 and HT-29 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rottlerin: Structure Modifications and KCNQ1/KCNE1 Ion Channel Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rottlerin promotes autophagy and apoptosis in gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rottlerin | CaMK | HIV Protease | Autophagy | PKA | PKC | TargetMol [targetmol.com]
- 13. Rottlerin inhibits cell growth and invasion via down-regulation of EZH2 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rottlerin exhibits anti-cancer effect through inactivation of S phase kinase-associated protein 2 in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic Assessment of Rottlerin from Mallotus philippensis Using a Highly Sensitive Liquid Chromatography–Tandem Mass Spectrometry-Based Bioanalytical Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
